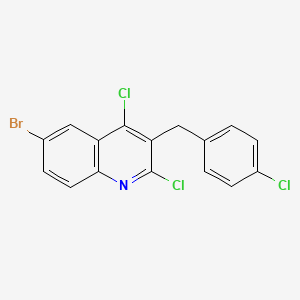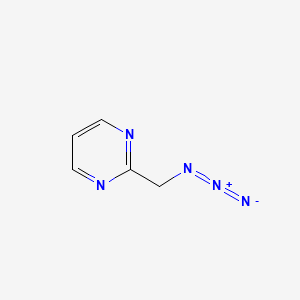
2-(Azidomethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azidomethyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with an azidomethyl group at the second position. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)pyrimidine typically involves the introduction of an azido group into a pyrimidine precursor. One common method is the reaction of 2-chloromethyl-pyrimidine with sodium azide in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the azido group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Azidomethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Reduction: Hydrogen gas with palladium on carbon.
Major Products:
Substitution: Various substituted pyrimidines.
Cycloaddition: Triazole derivatives.
Reduction: Aminomethyl-pyrimidine.
Applications De Recherche Scientifique
2-(Azidomethyl)pyrimidine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules through click chemistry.
Biology: Incorporated into nucleic acids for bioorthogonal labeling and tracking of biomolecules.
Medicine: Potential precursor for the development of antiviral and anticancer agents.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Azidomethyl)pyrimidine depends on its application. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, facilitating the conjugation of biomolecules or materials. In medicinal applications, the azido group can be transformed into other functional groups that interact with biological targets, such as enzymes or receptors, to exert therapeutic effects.
Comparaison Avec Des Composés Similaires
2-Chloromethyl-pyrimidine: Precursor for the synthesis of 2-(Azidomethyl)pyrimidine.
2-Aminomethyl-pyrimidine: Reduction product of this compound.
2-Triazolylmethyl-pyrimidine: Product of azide-alkyne cycloaddition.
Uniqueness: this compound is unique due to its azido group, which provides versatility in chemical reactions, particularly in click chemistry. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications.
Propriétés
Formule moléculaire |
C5H5N5 |
|---|---|
Poids moléculaire |
135.13 g/mol |
Nom IUPAC |
2-(azidomethyl)pyrimidine |
InChI |
InChI=1S/C5H5N5/c6-10-9-4-5-7-2-1-3-8-5/h1-3H,4H2 |
Clé InChI |
YDRICQHYWQFNFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


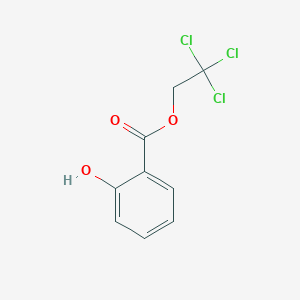
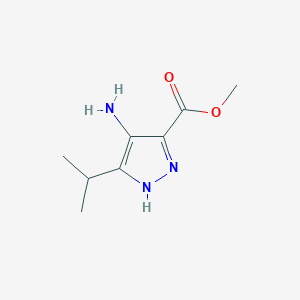
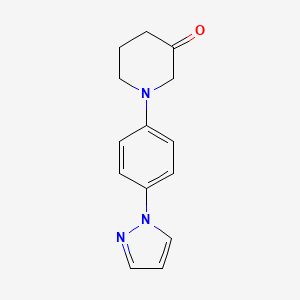
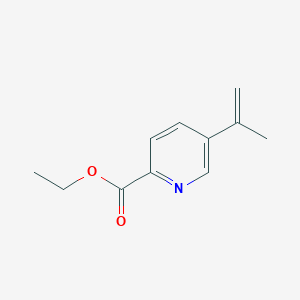
![6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one](/img/structure/B8627256.png)
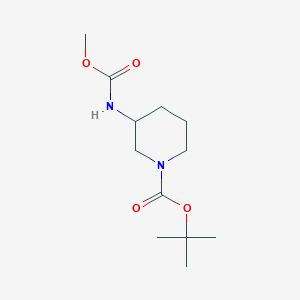
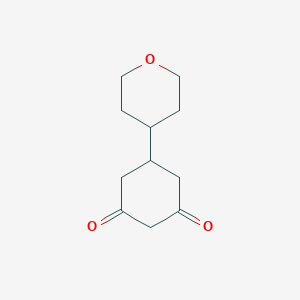
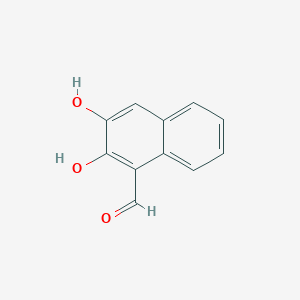
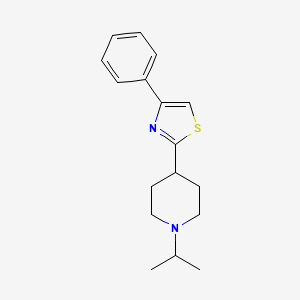

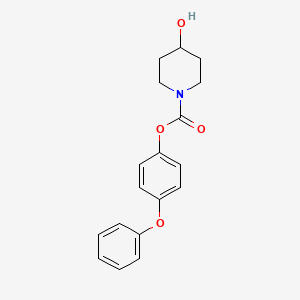
![Benzoic acid, 4-[(2S)-oxiranylmethoxy]-, methyl ester](/img/structure/B8627329.png)
![1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-2-one](/img/structure/B8627330.png)
